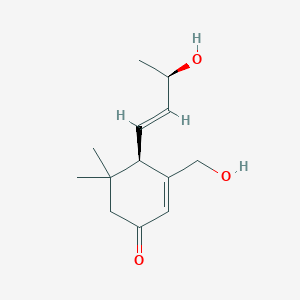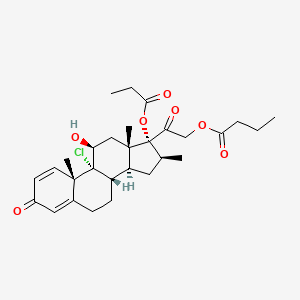
Apocynol A
Descripción general
Descripción
Apocynol A is a naturally occurring compound found in the bark of the Apocynaceae family of trees. It has been used in traditional medicine for centuries and is now gaining attention in the scientific community. This compound is a polyphenol compound with a wide range of potential applications, from medicinal to industrial.
Aplicaciones Científicas De Investigación
Oxidación de la Lignina
El Apocynol A juega un papel significativo en la oxidación de la lignina, que es el segundo componente más abundante en la biomasa y se considera la fuente renovable de aromáticos más abundante y disponible en la naturaleza {svg_1}. La transformación catalítica de oxidación de la lignina hacia la producción de productos químicos aromáticos altamente funcionalizados es una forma eficiente de obtener productos químicos de alto valor {svg_2}.
Producción de Aromáticos de Valor Agregado
El this compound se utiliza en la producción de aromáticos de valor agregado mediante la oxidación de la lignina con complejos de metales de transición {svg_3}. Este proceso implica el uso de varios complejos de metales de transición para la transformación efectiva de la lignina y los compuestos modelo de lignina en bloques de construcción aromáticos {svg_4}.
Catalizador en Radiación de Microondas
Se ha informado que el this compound es un catalizador eficiente cuando se inmoviliza en un soporte de SBA-15 siliceo. Puede oxidar eficientemente tanto el monómero fenólico modelo de lignina apocynol como el dímero modelo de lignina que contiene enlace β-O-4 bajo radiación de microondas {svg_5}.
Despolimerización de la Biomasa
El this compound está involucrado en la solvólisis oxidativa de la lignina, un proceso que implica la despolimerización de la macromolécula de lignina y la repolymerización de fragmentos {svg_6}. Este proceso está influenciado por los métodos de calentamiento, las condiciones de reacción, la presencia de un catalizador y los sistemas de solventes {svg_7}.
Desarrollo de Nuevos Catalizadores
Se han realizado investigaciones sobre el desarrollo de nuevos catalizadores para la solvólisis oxidativa de la lignina y su rendimiento, con el this compound jugando un papel crucial {svg_8}.
Ensayos Clínicos para la EPOC y el Asma
En 2011 y 2012 se realizaron ensayos clínicos en etapa temprana a pequeña escala para el this compound para la enfermedad pulmonar obstructiva crónica (EPOC) y el asma {svg_9}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Apocynol A is a sesquiterpenoid compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally related compound, apocynin, is known to inhibit nadph oxidase activity, which is effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes
Biochemical Pathways
A study has shown that a nitrone derivative of apocynin, a compound related to this compound, was involved in the metabolism of ferulic acid, leading to the production of vanillin . This suggests that this compound might also influence certain biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
A study on a related compound, apocynin, showed that it had a short half-life (61 min) and low bioavailability (28%) when administered orally . A nitrone derivative of Apocynin showed improved pharmacokinetic behavior, with a longer half-life and higher bioavailability
Result of Action
A related compound, apocynin, has been shown to prevent the formation of free radicals, oxygen ions, and peroxides in the body . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Action Environment
It’s known that the compound is a sesquiterpenoid, a class of compounds that are often sensitive to environmental conditions
Análisis Bioquímico
Biochemical Properties
Apocynol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for its metabolic processing . These interactions often involve hydroxylation reactions, which modify the compound’s structure and influence its biological activity. Additionally, this compound has been observed to inhibit certain oxidases, contributing to its potential antioxidant properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to altered gene expression profiles, impacting processes such as cell proliferation, apoptosis, and immune responses. Furthermore, this compound has been shown to affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. One notable mechanism is the inhibition of NADPH oxidase, which reduces the production of reactive oxygen species (ROS) and mitigates oxidative stress . Additionally, this compound can activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can diminish over extended periods . Degradation products may form, potentially altering its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include hydroxylation and conjugation reactions, which facilitate the compound’s biotransformation and elimination. The metabolic processing of this compound can influence its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the tissue type and the presence of specific transporters. These factors influence the compound’s bioactivity and therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUEQDFCJBNBF-DMKSKQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




